molecular formula C18H18ClN3O2 B2495845 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 1260932-80-6

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2495845
CAS No.: 1260932-80-6
M. Wt: 343.81
InChI Key: AMQGCHXEXQDXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (CAS: 1260932-80-6) is a quinazoline derivative characterized by:

  • A chloro substituent at position 6 of the quinazoline core.
  • A N-[2-(3,4-dimethoxyphenyl)ethyl] group at position 4, featuring a phenethyl chain with 3,4-dimethoxy substitutions on the aromatic ring.
  • Molecular formula C₁₈H₁₈ClN₃O₂ (MW: 343.81 g/mol) .

This compound belongs to a class of quinazoline-based molecules studied for their kinase inhibitory activity, particularly targeting CLK (CDC2-like kinase) isoforms . The structural design balances hydrophobic (chloro) and polar (dimethoxy) groups, influencing solubility and target binding.

Properties

IUPAC Name

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGCHXEXQDXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the reaction of 2-chloro-3,4-dimethoxyphenyl ethylamine with quinazolin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100-120°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 6-position is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the quinazoline ring. This reaction is foundational for further derivatization:

Reaction Example :

6-Chloro-quinazoline+Nu6-Nu-quinazoline+Cl\text{6-Chloro-quinazoline} + \text{Nu}^- \rightarrow \text{6-Nu-quinazoline} + \text{Cl}^-

Conditions :

  • Nucleophiles : Amines, alkoxides, or thiols.

  • Catalyst : Pd-based systems (e.g., Pd(OAc)₂, XPhos) for coupling with aryl/heteroaryl boronic acids .

  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) .

Table 1: SNAr Reactions

NucleophileProductYield (%)ConditionsSource
6-Aminopyridin-3-yl6-(Aminopyridinyl)quinazoline66.6Suzuki coupling, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C
Imidazo[1,2-a]pyridin-6-yl6-(Imidazo[1,2-a]pyridinyl)quinazoline77.6Microwave-assisted, PdCl₂(dppf), K₃PO₄, 120°C
CyclopropylmethylamineN-(Cyclopropylmethyl)-6-substituted quinazolin-4-amine72.0Buchwald-Hartwig amination, Pd₂(dba)₃, XPhos, 110°C

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation:

Suzuki-Miyaura Coupling

Replacement of the chloro group with aryl/heteroaryl boronic acids:

6-Cl-quinazoline+ArB(OH)2Pd catalyst6-Ar-quinazoline\text{6-Cl-quinazoline} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{6-Ar-quinazoline}

Key Data :

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ .

  • Yields: 65–95% for aryl/heteroaryl substituents .

Buchwald-Hartwig Amination

Introduction of secondary/tertiary amines via Pd-mediated C–N coupling:

6-Cl-quinazoline+R2NH6-NR2-quinazoline\text{6-Cl-quinazoline} + \text{R}_2\text{NH} \rightarrow \text{6-NR}_2\text{-quinazoline}

Conditions :

  • Ligands: XPhos or SPhos with Pd(OAc)₂ .

  • Solvents: Toluene or dioxane at 100–120°C .

Functionalization of the Ethylenediamine Side Chain

The 3,4-dimethoxyphenethylamine side chain can undergo:

Alkylation/Acylation

  • Reagents : Alkyl halides, acyl chlorides.

  • Example : Reaction with methyl iodide to quaternize the amine or with acetic anhydride to form acetamide derivatives .

Oxidative Demethylation

Methoxy groups on the phenyl ring may be demethylated under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield catechol derivatives .

Reduction

The quinazoline core can be reduced to dihydroquinazolines using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

Oxidation

Oxidation of the 4-amino group to a nitroso or nitro derivative using m-CPBA or HNO₃ .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Quinazoline Derivatives

CompoundSubstituentsKey Reactivity
Gefitinib6-AnilinoTyrosine kinase inhibition via C-7 methoxy group
Vandetanib6-AryloxyAngiogenesis inhibition via C-4 substituent
Target Compound 6-Cl, 3,4-dimethoxyphenethylEnhanced SNAr and cross-coupling due to electron-withdrawing chloro group

Mechanistic Insights

  • SNAr : The chloro group’s leaving ability is amplified by the quinazoline ring’s electron deficiency, facilitating attack by soft nucleophiles .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–Cl bond precedes transmetalation with boronic acids or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways.

  • Mechanism of Action : The compound may inhibit tyrosine kinases, which are critical in cell signaling related to growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study: In vitro Studies

A study conducted on different cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, with IC50 values indicating potency against breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens.

  • Biological Activity : Preliminary studies indicate that it possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This table summarizes the MIC values obtained from antimicrobial assays, showcasing the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies.

  • Mechanism : It is believed to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.

Case Study: In vivo Studies

In animal models, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups .

Synthesis and Development

The synthesis of this compound involves several steps typically starting from readily available quinazoline derivatives. The synthetic route often includes:

  • Formation of Quinazoline Core : Utilizing cyclization reactions.
  • Substitution Reactions : Introducing the chloro group and the dimethoxyphenyl substituent through electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can potentially prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Quinazoline Derivatives

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
Target Compound 6-Cl; 4-N-[2-(3,4-dimethoxyphenyl)ethyl] High CLK1/CLK4 selectivity; moderate logP (predicted) Kinase inhibitor (CLK isoforms)
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br; 4-N-(thiophen-2-ylmethyl) Bromo enhances steric bulk; thiophene increases π-π interactions Kinase inhibitor (CLK1 IC₅₀: 0.12 μM)
N-(3-Chlorophenyl)-8-methoxy-7-triazolylquinazolin-4-amine 8-OCH₃; 7-triazole; 4-N-(3-Cl-phenyl) Triazole improves solubility; 8-methoxy enhances membrane permeability Anticancer candidate (EGFR inhibition)
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine 6-Cl; 4-Ph; 2-N-(3-Me-phenyl) Dual chloro and phenyl groups increase hydrophobicity Not reported (structural analog)
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 6,7-(OCH₃)₂; 4-N-(4-phenoxyphenyl) Dimethoxy groups enhance solubility; phenoxy improves target affinity Kinase inhibitor (CLK2 IC₅₀: 0.32 μM)

Key Structural and Functional Differences

Substituent Position and Selectivity

  • The 6-chloro group in the target compound is critical for CLK isoform selectivity, as seen in other 6-substituted quinazolines (e.g., 6-bromo analogs in ).
  • 3,4-Dimethoxyphenethyl at position 4 provides a balance of lipophilicity and hydrogen-bonding capacity, contrasting with simpler aryl groups (e.g., thiophen-2-ylmethyl in or 3-chlorophenyl in ).

Synthetic Accessibility

  • The target compound is synthesized via nucleophilic substitution of 4-chloroquinazoline intermediates with 2-(3,4-dimethoxyphenyl)ethylamine, similar to methods for 6-bromo analogs .
  • In contrast, 7-triazole-substituted derivatives (e.g., ) require Suzuki coupling or click chemistry, increasing synthetic complexity.

Table 2: Kinase Inhibition Profiles

Compound CLK1 IC₅₀ (μM) CLK4 IC₅₀ (μM) Selectivity Over DYRK1A Reference
Target Compound 0.18 0.21 >50-fold
6-Bromo-N-(thiophen-2-ylmethyl) analog 0.12 0.15 >30-fold
6,7-Dimethoxy-N-(4-phenoxyphenyl) 0.32 (CLK2) N/A >20-fold
  • The target compound exhibits moderate potency (CLK1 IC₅₀: 0.18 μM) compared to bromo-substituted analogs, likely due to reduced electron-withdrawing effects of chloro vs. bromo .
  • Selectivity over DYRK1A is superior (>50-fold), attributed to the phenethyl side chain’s flexibility, which avoids steric clashes in non-target kinases .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

Compound logP Solubility (μM) H-bond Donors H-bond Acceptors Reference
Target Compound 3.2 12.5 1 6
6-Bromo-N-(thiophen-2-ylmethyl) analog 3.8 8.7 1 5
N-(3-Chlorophenyl)-8-methoxy analog 2.9 25.3 2 7
  • The target’s lower logP (3.2) compared to bromo analogs (3.8) suggests improved aqueous solubility, aided by the polar dimethoxy groups.
  • Solubility is moderate (12.5 μM), making it suitable for in vitro assays but requiring formulation optimization for in vivo studies.

Biological Activity

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2}, with a molecular weight of 343.8 g/mol. The compound features a chloro group and a dimethoxyphenyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, it may act as an inhibitor of tyrosine kinases, which play a significant role in cell signaling pathways related to growth and proliferation.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)5.0Tyrosine kinase inhibition
MCF-7 (Breast)3.5Induction of apoptosis
HeLa (Cervical)4.0Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives with similar structures showed moderate activity against various bacterial strains .

Table 2: Antimicrobial Activity Data

Microorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Anticancer Efficacy in Preclinical Models : A preclinical study evaluated the efficacy of this compound in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Synergistic Effects with Other Drugs : Another study explored the combination therapy involving this quinazoline derivative and established chemotherapeutics. The results suggested enhanced efficacy and reduced toxicity profiles when used in combination, highlighting its potential in multi-drug regimens .

Structure-Activity Relationship (SAR)

The presence of the 3,4-dimethoxyphenyl group is believed to enhance the compound's interaction with biological targets, increasing its potency compared to other quinazoline derivatives lacking such substituents .

Table 3: Comparison with Related Compounds

Compound NameIC50 (µM)Notable Substituents
This compound3.53,4-Dimethoxyphenyl
6-chloro-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine8.04-Methoxyphenyl
6-chloro-N-[2-(phenyl)ethyl]quinazolin-4-amine12.0Phenyl

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline; methoxy signals at δ 3.8–3.9 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₉ClN₃O₂).
  • LCMS : Assesses purity and detects trace impurities .

What strategies are effective in elucidating the biological target(s) of this compound?

Q. Advanced

  • Kinase profiling panels : Broad-spectrum screening (e.g., Reaction Biology’s kinase assays) identifies inhibition of CLK1/2/4 or related kinases .
  • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells by measuring protein stability shifts .
  • SPR or ITC : Quantifies binding affinity (KD) and thermodynamics .

What in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?

Q. Basic

  • ADP-Glo™ Kinase Assays : Measure ATP consumption in dose-response studies (e.g., IC₅₀ determination for CLK family kinases) .
  • Cell viability assays (MTT/XTT) : Assess antiproliferative effects in cancer cell lines (e.g., HCT116, MCF7) .

How can structure-activity relationship (SAR) studies guide the rational modification of this compound?

Advanced
Critical SAR insights include:

  • Chlorine at C6 : Enhances kinase selectivity; substitution with bulkier groups (e.g., Br) may reduce off-target effects .
  • 3,4-Dimethoxyphenethyl group : Modulates lipophilicity and membrane permeability. Replacing methoxy with nitro groups improves potency but may reduce solubility .
  • Quinazoline core : Rigidity is essential for target binding; saturation of the ring decreases activity .

What computational methods aid in predicting the binding mode of this molecule with potential targets?

Q. Advanced

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with kinase ATP-binding pockets (e.g., CLK1’s hydrophobic hinge region) .
  • MD simulations (AMBER, GROMACS) : Assesses binding stability and conformational dynamics over 100-ns trajectories .

What experimental approaches resolve discrepancies in reported bioactivity data across studies?

Q. Advanced

  • Standardized assay protocols : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and cell passage number .
  • Orthogonal validation : Cross-check IC₅₀ values using SPR (binding) and cellular assays (functional) .
  • Batch-to-batch purity analysis : LCMS and ¹H NMR ensure consistent compound quality .

What stability considerations are critical for handling and storing this compound?

Q. Basic

  • Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Solution stability : Avoid aqueous buffers at pH >8; use DMSO stocks with desiccants .

How does the electronic environment of substituents influence the compound's pharmacodynamic properties?

Q. Advanced

  • Methoxy groups : Electron-donating effects enhance π-π stacking with kinase hinge regions but may reduce metabolic stability .
  • Chlorine at C6 : Withdraws electron density, strengthening hydrogen bonding with backbone carbonyls (e.g., CLK1 Glu172) .
  • Phenethyl linker length : Optimal 2-carbon chain balances flexibility and entropic penalties during binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.